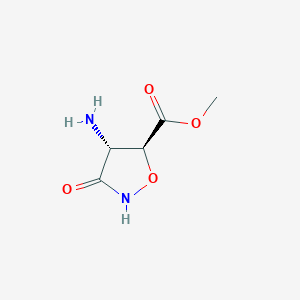
Distillates (petroleum), hydrodesulfurized full-range middle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Distillates (petroleum), hydrodesulfurized full-range middle, also known as Heavy Fuel oil, is a complex combination of hydrocarbons obtained by treating a petroleum stock with hydrogen . It is part of the middle distillate fuels, which include jet fuel, diesel fuel, and the lighter grades of fuel oil . These are taken off the middle of a distillation column, below the light ends such as gasoline and naphtha, and above the heavy ends and resids .
Synthesis Analysis
The synthesis of these distillates involves the process of hydrodesulfurization . This is a catalytic chemical process widely used to remove sulfur (S) from natural gas and from refined petroleum products . The purpose of removing the sulfur is to reduce the sulfur dioxide (SO2) emissions that result from using those fuels in various forms of fuel combustion .Molecular Structure Analysis
The dominant components of these distillates would be alkanes in the C12–C15 range, alkylcyclohexanes, and alkylbenzenes . Derivatives of decalin, naphthalene, or larger compounds could be in solution at low concentrations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these distillates primarily involve the catalytic hydrogenation of organic substances . The property of finely divided nickel to catalyze the fixation of hydrogen on hydrocarbon double bonds was discovered by the French chemist Paul Sabatier in 1897 .Physical And Chemical Properties Analysis
The physical and chemical properties of these distillates include a boiling range of approximately 205°C to 400°C . Other important properties include its flash point and cloud point . The flash points of various kerosenes vary widely, but all are above normal ambient temperatures, e.g. 45 °C . The cloud point measures the temperature at which wax crystals begin to precipitate from solution .Mechanism of Action
Safety and Hazards
properties
CAS RN |
101316-57-8 |
|---|---|
Product Name |
Distillates (petroleum), hydrodesulfurized full-range middle |
Molecular Formula |
C5H5N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



